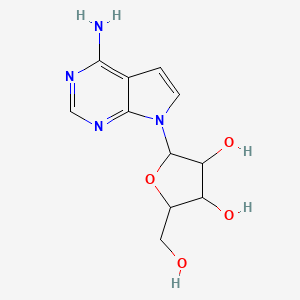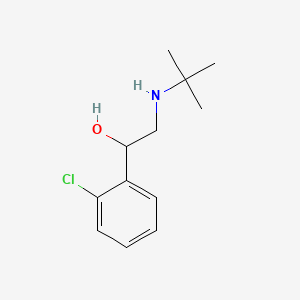
Sodium ionophore VI
Overview
Description
Sodium ionophore VI, also known as Bis[(12-crown-4)methyl] dodecylmethylmalonate, is a chemical species that reversibly binds ions . It is often used in the development of cation optical sensors . Its empirical formula is C34H62O12 and it has a molecular weight of 662.85 .
Molecular Structure Analysis
The molecular structure of Sodium ionophore VI is represented by the SMILES string: CCCCCCCCCCCCC©(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 .Chemical Reactions Analysis
Sodium ionophore VI has been used in the development of sodium-selective electrodes. The composition of the ion-selective membrane, which includes Sodium ionophore VI, significantly impacts the parameters of the electrode .Physical And Chemical Properties Analysis
Sodium ionophore VI is a liquid at room temperature and should be stored at temperatures between 2-8°C . It has a molecular weight of 662.85 .Scientific Research Applications
1. Sodium Detection in Body Plasma
Sodium ionophore VI has been utilized in the development of sensors for detecting sodium ions in body plasma. This application is critical for medical diagnostics, particularly in monitoring conditions related to high salt intake such as hypertension and heart failure. The sensor, based on an Ion-Sensitive Field-Effect Transistor (ISFET) modified with sodium ionophore, demonstrates high sensitivity and a significant detection limit (Yanwittayakul et al., 2019).
2. Fluorescent Chemosensors
Sodium ionophore VI plays a vital role in fluorescent chemosensors for sodium, particularly in medical applications like serum and whole blood sample testing (He et al., 2003). These chemosensors are based on photoinduced electron transfer fluoroionophores, offering practical and reliable measurement options.
3. pH Independent Ion Detection
The integration of sodium ionophore VI into various sensing platforms allows for pH-independent ion detection. This application is significant in the selective detection of ions in various samples, including blood serum and urine. The ionophore-induced aggregation leads to fluorescence changes, providing accurate ion concentration measurements (Wang et al., 2020).
4. Sodium and Chloride Microelectrodes for Corrosion Studies
Sodium ionophore VI has been used in the development of microelectrodes for sodium and chloride, optimized for corrosion studies. These microelectrodes, essential in measuring the concentration of Na+ and Cl- in corrosion applications, highlight the versatility of sodium ionophore VI beyond biological applications (Nazarov et al., 2013).
5. Fluorometric Evaluation in Single Cells
Sodium ionophore VI is utilized in fluorometric evaluations of sodium in single cells, using flow cytometry. This application is crucial in cell physiology research, particularly in studying ion dynamics within cells (Yurinskaya et al., 2020).
Mechanism of Action
Target of Action
Sodium Ionophore VI primarily targets sodium ions (Na+) . Sodium ions play a crucial role in various physiological processes, including the generation and transmission of electrical impulses in excitable cells such as neurons and myocytes .
Mode of Action
Sodium Ionophore VI functions as an ionophore, a chemical species that reversibly binds ions . It facilitates the transport of Na+ ions through lipid membranes . This transport allows Na+ to flow from a compartment with a higher Na+ concentration, through the membrane, into a compartment with a lower Na+ concentration .
Biochemical Pathways
The action of Sodium Ionophore VI affects the biochemical pathways related to sodium ion transport. By facilitating the movement of Na+ ions across cell membranes, it disrupts the sodium ion concentration gradient essential for nutrient uptake, regulation of intracellular ions and solutes, and generation and transmission of electrical impulses in excitable cells .
Pharmacokinetics
Ionophores like sodium ionophore vi are typically lipid-soluble entities that transport ions across the cell membrane . They can be used to equilibrate intracellular and extracellular Na+ concentrations .
Result of Action
The primary result of Sodium Ionophore VI’s action is the disruption of the sodium ion concentration gradient across cell membranes. This disruption can affect various cellular processes, including nutrient uptake, ion regulation, and electrical impulse generation and transmission .
Action Environment
The action of Sodium Ionophore VI can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the selectivity and efficiency of the ionophore. Furthermore, the physical properties of the cell membrane, such as its lipid composition, can also impact the ionophore’s ability to transport ions across the membrane .
Future Directions
Sodium ionophore VI has potential applications in the development of wearable chemical sensors. For instance, it has been used in the digital printing of selective and reversible ion optodes on fabrics, paving the way for smart clothes for epidermal chemical sensing .
Relevant Papers Several papers have been published on Sodium ionophore VI. One paper discusses the use of Sodium ionophore VI in the development of sodium-selective electrodes . Another paper discusses the use of Sodium ionophore VI in the digital printing of selective and reversible ion optodes on fabrics .
properties
IUPAC Name |
bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2-dodecyl-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O12/c1-3-4-5-6-7-8-9-10-11-12-13-34(2,32(35)45-28-30-26-41-20-18-37-14-16-39-22-24-43-30)33(36)46-29-31-27-42-21-19-38-15-17-40-23-25-44-31/h30-31H,3-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSZDECKJYYBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402940 | |
| Record name | Sodium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ionophore VI | |
CAS RN |
80403-59-4 | |
| Record name | Sodium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ionophore VI | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



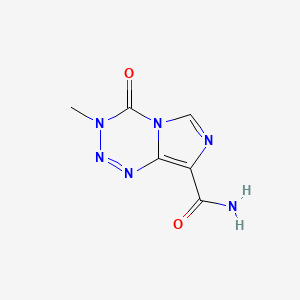

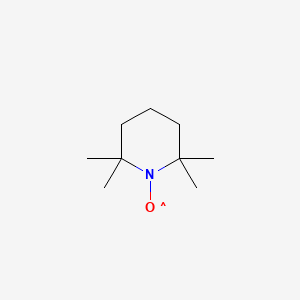

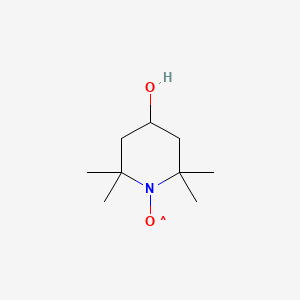
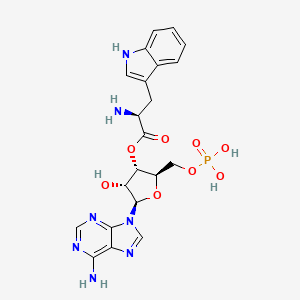



![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide](/img/structure/B1682031.png)
![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)
